(S)-alpha-Methyl-4-Iodophenylalanine: A Technical Guide for Researchers and Drug Development Professionals
(S)-alpha-Methyl-4-Iodophenylalanine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-alpha-Methyl-4-Iodophenylalanine is a synthetic amino acid analog that has garnered significant interest within the scientific community, particularly in the fields of oncology and diagnostic imaging.[1] Its unique structural features, which combine the steric bulk of an alpha-methyl group with the radio-labeling potential of an iodine atom, make it a valuable tool for probing amino acid transport and for the development of targeted diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-alpha-Methyl-4-Iodophenylalanine, with a focus on its utility in molecular imaging and its interaction with cellular transport mechanisms.
Chemical Structure and Physicochemical Properties
(S)-alpha-Methyl-4-Iodophenylalanine is a derivative of the essential amino acid L-phenylalanine. The key structural modifications are the addition of a methyl group at the alpha-carbon and the substitution of a hydrogen atom with an iodine atom at the para-position of the phenyl ring.
IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid[2]
Chemical Structure:
Caption: Chemical structure of (S)-alpha-Methyl-4-Iodophenylalanine.
Physicochemical Properties:
A comprehensive table of the physicochemical properties of (S)-alpha-Methyl-4-Iodophenylalanine is presented below. It is important to note that while some experimental data for the closely related compound 4-Iodo-L-phenylalanine is available, many of the properties for the alpha-methylated version are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂INO₂ | [2] |
| Molecular Weight | 305.11 g/mol | [2] |
| Appearance | White to off-white powder (predicted) | |
| Melting Point | 255-256 °C (for 4-Iodo-L-phenylalanine) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Partly miscible with water (for 4-Iodo-L-phenylalanine). | |
| pKa (acidic) | 2.19 ± 0.10 (predicted) | |
| LogP | -0.6 (predicted) | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Mechanism of Action: Targeting the L-Type Amino Acid Transporter 1 (LAT1)
The primary biological significance of (S)-alpha-Methyl-4-Iodophenylalanine lies in its interaction with the L-Type Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, isoleucine, and phenylalanine.[3]
LAT1 Overexpression in Cancer:
Crucially for its application in oncology, LAT1 is overexpressed in a wide variety of human cancers.[4][5] This upregulation is linked to the increased metabolic demands of rapidly proliferating tumor cells, which require a constant supply of amino acids for protein synthesis, energy production, and the synthesis of other essential biomolecules.[4][6][7] The elevated expression of LAT1 in malignant tissues compared to surrounding healthy tissues provides a molecular target for the selective delivery of diagnostic and therapeutic agents.
Selective Targeting by alpha-Methylated Amino Acids:
The alpha-methyl group of (S)-alpha-Methyl-4-Iodophenylalanine plays a critical role in its selectivity for LAT1. It has been demonstrated that alpha-methylated aromatic amino acids are specific substrates for LAT1 with minimal to no interaction with other amino acid transporters like LAT2.[3] This specificity is vital for achieving high tumor-to-background ratios in imaging applications and for minimizing off-target effects in therapeutic strategies.
Caption: Cellular uptake of (S)-alpha-Methyl-4-Iodophenylalanine via the LAT1 transporter.
Synthesis and Radiolabeling
The synthesis of radio-iodinated (S)-alpha-Methyl-4-Iodophenylalanine for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging typically involves a multi-step process. The most common approach is the radio-iododestannylation of a protected and activated precursor molecule.
Synthesis of the Precursor: N-Boc-4-(tri-n-butylstannyl)-(S)-alpha-methyl-phenylalanine methyl ester
A detailed, step-by-step protocol for the synthesis of the key precursor is outlined below. This protocol is a synthesis of methodologies reported for similar compounds.[8][9]
Step 1: Protection of (S)-alpha-Methyl-4-Iodophenylalanine
-
Materials: (S)-alpha-Methyl-4-Iodophenylalanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve (S)-alpha-Methyl-4-Iodophenylalanine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to maintain a basic pH.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Boc-(S)-alpha-Methyl-4-Iodophenylalanine.
-
Step 2: Esterification
-
Materials: N-Boc-(S)-alpha-Methyl-4-Iodophenylalanine, Iodomethane (CH₃I), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
Dissolve the N-Boc protected amino acid in dry acetone.
-
Add potassium carbonate and iodomethane.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove inorganic salts and evaporate the solvent.
-
Purify the resulting methyl ester by column chromatography.
-
Step 3: Stannylation
-
Materials: N-Boc-(S)-alpha-Methyl-4-Iodophenylalanine methyl ester, Bis(tributyltin), Tetrakis(triphenylphosphine)palladium(0), Toluene.
-
Procedure:
-
Dissolve the iodinated and protected amino acid ester in anhydrous toluene.[8]
-
Add bis(tributyltin) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).[8]
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify by column chromatography to obtain the desired tributylstannyl precursor.
-
Caption: Synthetic workflow for the precursor molecule.
Radioiodination Protocol
The radioiodination is typically achieved through an electrophilic substitution reaction on the organotin precursor.
Materials:
-
N-Boc-4-(tri-n-butylstannyl)-(S)-alpha-methyl-phenylalanine methyl ester
-
Radioiodide (e.g., Na[¹²³I], Na[¹²⁴I], or Na[¹³¹I]) in a suitable buffer
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Quenching agent (e.g., Sodium metabisulfite)
-
Acidic solution (e.g., dilute HCl or acetic acid)
-
Solvent (e.g., Ethanol or Methanol)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
Procedure:
-
Dissolve a small amount of the stannylated precursor in the chosen solvent.
-
Add the radioiodide solution to the precursor.
-
Initiate the reaction by adding the oxidizing agent. The reaction is typically rapid and proceeds at room temperature.
-
After a short reaction time (e.g., 1-5 minutes), quench the reaction with the quenching agent.
-
Acidify the mixture to facilitate the removal of protecting groups in the subsequent step.
-
Heat the reaction mixture to hydrolyze the Boc and methyl ester protecting groups.
-
Purify the final radiolabeled product using a C18 SPE cartridge to remove unreacted iodide and other impurities.
Quality Control of the Radiopharmaceutical
Ensuring the purity and identity of the final radiolabeled product is paramount for its safe and effective use in preclinical and clinical settings.
Key Quality Control Parameters:
-
Radiochemical Purity: This is the most critical parameter and is typically determined by High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector. The percentage of the total radioactivity that corresponds to the desired product is calculated.
-
Chemical Purity: Assessed by HPLC with a UV detector to identify and quantify any non-radioactive impurities.
-
Radionuclidic Purity: Determined by gamma spectroscopy to ensure that the radioactivity originates solely from the intended iodine isotope.
-
Stereochemical Purity: Chiral HPLC can be employed to confirm that no racemization has occurred during the synthesis and labeling process.
-
Residual Solvents: Gas chromatography is used to quantify any remaining organic solvents from the synthesis.
-
Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens.
Metabolic Fate and In Vivo Stability
The metabolic fate and in vivo stability of (S)-alpha-Methyl-4-Iodophenylalanine are crucial factors that influence its performance as an imaging agent.
Metabolic Fate:
The alpha-methyl group in (S)-alpha-Methyl-4-Iodophenylalanine prevents its incorporation into proteins.[10] This is a significant advantage for an imaging agent, as it leads to a lower background signal from non-specific protein accumulation and ensures that the observed radioactivity is primarily due to the tracer's uptake and retention in target tissues. The primary metabolic pathways for phenylalanine and its analogs involve enzymatic degradation.[4][6][7] However, the modifications in this synthetic analog likely alter its susceptibility to these enzymes.
In Vivo Stability and Deiodination:
A potential limitation of radio-iodinated compounds is in vivo deiodination, where the iodine atom is cleaved from the molecule, leading to the uptake of free iodide by the thyroid and stomach, which can compromise image quality. The stability of the carbon-iodine bond in (S)-alpha-Methyl-4-Iodophenylalanine is a critical consideration. The attachment of iodine to an sp²-hybridized carbon of the aromatic ring generally confers good in vivo stability. However, the specific electronic environment of the phenyl ring can influence the rate of deiodination. Studies with similar iodinated amino acids have shown that deiodination can occur, but it is often minimal, especially within the typical timeframe of a PET or SPECT scan.
Conclusion
(S)-alpha-Methyl-4-Iodophenylalanine is a promising molecular probe with significant potential for the diagnostic imaging of cancer. Its selective uptake via the overexpressed LAT1 transporter in tumor cells, coupled with its resistance to protein incorporation, provides a strong basis for its use as a PET or SPECT tracer. The well-established methods for its synthesis and radioiodination, along with rigorous quality control procedures, enable its production for preclinical and potentially clinical research. Further investigations into its detailed metabolic profile and long-term in vivo stability will continue to refine its application and solidify its role in the landscape of molecular imaging and targeted drug development.
References
- Dubost, E., McErlain, H., Babin, V., Sutherland, A., & Cailly, T. (2020). Recent Advances in Synthetic Methods for Radioiodination. Journal of Organic Chemistry, 85(13), 8300–8310.
- Garg, S., Garg, R. K., & Singh, P. (2010). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Journal of Labelled Compounds and Radiopharmaceuticals, 53(9), 585-590.
- Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(15), 4945.
- van der Meulen, N. P., Bunschoten, A., & Rossin, R. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3387-3414.
- Samnick, S., Hellwig, D., & Kirsch, C. M. (2008). Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester and its radioiodination to n.c.a. [124I]IPA and n.c.a. [131I]IPA.
- Wang, J., & Lei, K. (2018). Metabolism of Amino Acids in Cancer. Journal of Cancer, 9(1), 150-157.
- D'Andrea, A., et al. (2021). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 26(16), 4991.
- Zhang, Y., & Li, F. (2021). Amino acids metabolism: a potential target for cancer treatment.
- Boerman, O. C., van Schaijk, F. G., Oyen, W. J., & Corstens, F. H. (2000). A radioiodinated biocytin derivative for in-vivo applications. European Journal of Nuclear Medicine, 27(8), 1184-1190.
- Liu, G., & Sabatini, D. M. (2020). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Trends in Cancer, 6(7), 584-598.
- McConathy, J., & Goodman, M. M. (2013). Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging. Molecular Pharmaceutics, 10(5), 1837-1847.
- Alfa Cytology. (n.d.). Analysis of Amino Acid Metabolism in Tumors.
- Singh, S. K., & Banerjee, S. (2021). Alpha Amino Acid Metabolism as an Emerging Target in Cancer Stem Cells. IntechOpen.
- Yan, R., & Zhao, X. (2021). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Cell and Developmental Biology, 9, 721869.
- Yoo, J. W., Seo, Y., Yoo, D., & Kim, Y. G. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 358-371.
- Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(10), 4471-4473.
- Pope, B. M., et al. (1988). L-[S-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 66, 67.
- European Patent Office. (2009). EP1280818B1 - Synthesis of n-[n-(3,3-dimethylbutyl)-l-alpha-aspartyl]-l-phenylalanine 1-methyl ester.
- European Patent Office. (2009). EP1280818B1 - Synthesis of n-[n-(3,3-dimethylbutyl)-l-alpha-aspartyl]-l-phenylalanine 1-methyl ester.
- Dr. Priyansh Jain. (2022, October 31). Phenylalanine metabolism and Overview of phenylketonuria : Medical Biochemistry. YouTube.
- Jones, S., & S-Narayan, V. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.
- BOC Sciences. (n.d.). (S)-a-Methyl-4-iodophenylalanine.
- Kandasamy, S., et al. (2018). The kinetics of LAT1 mediated transport are altered by cholesterol depletion.
- National Center for Biotechnology Information. (n.d.). (S)-alpha-Methyl-4-Iodophenylalanine. PubChem.Iodophenylalanine*. PubChem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Metabolism of Amino Acids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Amino Acid Metabolism in Tumors - Alfa Cytology [alfacytology.com]
- 6. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openaccessebooks.com [openaccessebooks.com]
- 9. mdpi.com [mdpi.com]
- 10. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
